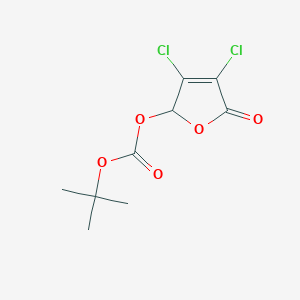

tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate

Description

Properties

Molecular Formula |

C9H10Cl2O5 |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

tert-butyl (3,4-dichloro-5-oxo-2H-furan-2-yl) carbonate |

InChI |

InChI=1S/C9H10Cl2O5/c1-9(2,3)16-8(13)15-7-5(11)4(10)6(12)14-7/h7H,1-3H3 |

InChI Key |

GCBSMNIWUAKXHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1C(=C(C(=O)O1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydrofuran with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbonate ester. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate typically involves the reaction of 3,4-dichloro-5-oxo-2,5-dihydrofuran with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is generally carried out under controlled conditions using solvents like dichloromethane at temperatures ranging from 0 to 25°C to optimize yield and purity.

Types of Reactions

The compound can undergo various chemical transformations:

- Oxidation : To introduce additional functional groups.

- Reduction : To convert carbonyl groups to alcohols.

- Substitution : Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.

Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its unique structure allows for diverse reactivity patterns that are valuable in constructing intricate chemical architectures .

Biology and Medicine

The compound has garnered interest in medicinal chemistry due to its potential biological activity. It serves as a precursor for synthesizing biologically active molecules, including pharmaceuticals. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. For instance, studies have explored the synthesis of related compounds that show efficacy against various cancer cell lines .

Industrial Applications

In industry, this compound is valuable in producing specialty chemicals and materials. Its reactivity and compatibility with various functional groups make it an essential intermediate in numerous manufacturing processes. The compound's unique dichlorinated dihydrofuran ring enhances its stability and reactivity profile compared to other similar compounds .

Case Study 1: Synthesis of Anticancer Agents

Recent studies have focused on synthesizing new derivatives based on this compound to develop potent anticancer agents. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxicity and potential therapeutic applications .

Case Study 2: Development of Antimicrobial Compounds

Research has also highlighted the synthesis of related compounds for antimicrobial applications. The structural modifications of the original compound led to enhanced activity against various bacterial strains, showcasing its potential in pharmaceutical development .

Mechanism of Action

The mechanism by which tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate exerts its effects depends on the specific reactions it undergoes. Generally, the compound’s reactivity is influenced by the electron-withdrawing effects of the dichloro and carbonyl groups, which make the furan ring more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 5-oxo-2,5-dihydrofuran derivatives, which are widely studied for their diverse applications. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Group Comparison

Key Differences:

Substituent Effects on Reactivity :

- The dichloro substitution in the target compound enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., in SN2 reactions). In contrast, MP16 and MP17, which lack halogen substituents, exhibit lower electrophilic character but greater stability under acidic conditions .

Spectroscopic Properties :

- ¹H NMR : The tert-butyl group in the target compound produces a singlet at δ ~1.2–1.4 ppm, absent in MP16/MP16. MP16 shows aromatic protons at δ 7.27 ppm (multiplet) and a methyl singlet at δ 1.97 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) in the target compound resonates at δ ~170 ppm, similar to MP16 (δ 170.86). However, the dichloro-substituted carbons in the target compound appear downfield (δ ~120–130 ppm) compared to MP16’s methyl-substituted carbon (δ 10.51) .

Synthetic Utility :

- The tert-butyl carbonate group acts as a protective moiety, enabling selective deprotection under mild acidic conditions. MP16’s dimethylacrylamide group, in contrast, is resistant to hydrolysis, making it suitable for prolonged biological activity .

Table 2: Physical and Spectral Data Comparison

Notes

- Crystallographic Tools : The structural elucidation of such compounds relies heavily on SHELX for refinement and WinGX for data integration .

- Synthetic Limitations : The low yield of MP16 (21%) highlights challenges in scaling dihydrofuran derivatives, suggesting room for optimization in the target compound’s synthesis .

Biological Activity

tert-Butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate is a synthetic compound with a unique structure that includes a tert-butyl group and a dichlorinated dihydrofuran ring. Its biological activity has garnered interest in medicinal chemistry, particularly for its potential applications in pharmaceuticals and as a precursor for biologically active molecules.

Chemical Structure and Properties

The compound’s structure significantly influences its biological activity. The presence of the dichloro and carbonyl groups enhances its reactivity, making it susceptible to various nucleophilic attacks. The tert-butyl group provides steric hindrance, which can affect its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

-

Anticancer Activity :

- The compound has shown cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 of 11.8 µM against MCF-7 human breast cancer cells while exhibiting low toxicity towards normal cells .

- Other derivatives related to this compound have been reported to induce apoptosis in colon cancer cell lines by downregulating survivin and activating caspase pathways .

-

Antimicrobial Properties :

- It has been effective against bacterial strains such as Staphylococcus aureus and Bacillus subtilis. For example, compounds derived from this structure exhibited minimal inhibitory concentrations (MIC) against biofilm-forming bacteria .

- The compound also showed activity against Trypanosoma cruzi, the causative agent of Chagas disease, with significant inhibition at concentrations comparable to standard treatments .

- Mechanism of Action :

Data Table: Biological Activity Summary

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

- Cytotoxicity in Cancer Research :

- Antimicrobial Efficacy :

- Pharmacological Studies :

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing tert-butyl (3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl) carbonate with high purity?

- Methodological Answer :

- Synthesis : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) to minimize side reactions. For carbamate derivatives, tert-butyl protection is often achieved via coupling reagents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .

- Characterization : Use X-ray crystallography to confirm solid-state structure (as demonstrated for related carbamates in crystal structure analyses) . Pair with NMR (¹H/¹³C) to verify regiochemistry and HPLC (≥95% purity) to assess purity. For dihydrofuran derivatives, FT-IR can identify carbonyl (C=O) and ether (C-O-C) stretches .

Q. What storage conditions are critical to maintaining the stability of this compound?

- Methodological Answer :

- Store at 0–6°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group. Use amber vials to avoid photodegradation, as dihydrofuran derivatives are prone to ring-opening under UV light . Monitor stability via periodic TLC or HPLC to detect degradation products like 3,4-dichloro-5-oxo-2,5-dihydrofuran .

Q. Which analytical techniques are most effective for resolving structural ambiguities in dihydrofuran-based carbamates?

- Methodological Answer :

- X-ray crystallography provides unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., halogen bonding from Cl substituents) .

- DFT calculations (e.g., Gaussian 16) can model electronic configurations and predict NMR chemical shifts to cross-validate experimental data .

Advanced Research Questions

Q. How can contradictions in reported crystal structure data for carbamate derivatives be resolved?

- Methodological Answer :

- Compare synthesis protocols (e.g., solvent, crystallization method). For example, polar solvents like acetonitrile may promote C–H⋯O interactions, altering packing motifs .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br⋯Br contacts in halogenated analogs) and explain structural variations .

Q. What mechanistic insights govern the reactivity of the 3,4-dichloro-5-oxo-dihydrofuran moiety in nucleophilic substitutions?

- Methodological Answer :

- Conduct kinetic studies (e.g., variable-temperature NMR) to track reaction intermediates. The electron-withdrawing Cl groups increase electrophilicity at the carbonyl carbon, favoring nucleophilic attack.

- Use isotopic labeling (e.g., ¹⁸O) to trace oxygen migration during ring-opening reactions .

Q. How can computational modeling predict degradation pathways under environmental conditions?

- Methodological Answer :

- Perform MD simulations (e.g., GROMACS) to model hydrolysis in aqueous environments. The tert-butyl group’s steric bulk may slow water penetration, delaying degradation .

- Validate with LC-MS to identify degradation byproducts (e.g., dichlorinated carboxylic acids) .

Q. What experimental designs are suitable for assessing biological activity without commercial bias?

- Methodological Answer :

- Use structure-activity relationship (SAR) studies. Modify the tert-butyl or dichlorofuran groups and test against enzyme targets (e.g., hydrolases) via fluorescence-based assays .

- Apply theoretical frameworks (e.g., molecular docking with AutoDock Vina) to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar carbamate syntheses?

- Methodological Answer :

- Systematically vary parameters (e.g., stoichiometry, reaction time) using design of experiments (DoE) . For example, tert-butyl carbamates often require strict anhydrous conditions; trace moisture may reduce yields by 20–30% .

- Compare activation energy barriers via Eyring plots to identify rate-limiting steps causing yield variations .

Methodological Framework Integration

Q. How can a conceptual framework guide research on this compound’s environmental impact?

- Methodological Answer :

- Align with green chemistry principles (e.g., atom economy, waste reduction). Use life cycle assessment (LCA) to evaluate synthetic routes. For example, solvent-free mechanochemical synthesis may reduce ecological hazards (H400-H420 codes) .

- Reference EPACT guidelines for pollutant fate studies, emphasizing air-surface exchange and precipitation scavenging models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.